Cas no 338748-49-5 (6-(1-Pyrrolidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine)
6-(1-Pyrrolidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine Chemical and Physical Properties
Names and Identifiers
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- CHEMBL1888044
- Z205077988
- 4M-750
- HMS2277F18
- 6-(1-pyrrolidinyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
- 1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidine
- 6-(Pyrrolidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
- SMR000125786
- STL240491
- 6-(1-pyrrolidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
- CCG-322055
- 6-pyrrolidin-1-yl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
- MLS000540528
- cid_1476857
- 6-(pyrrolidin-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
- CS-0271779
- AKOS001325099
- 6-pyrrolidino-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
- 338748-49-5
- BDBM56861
- EiM08-09635
- MFCD01315944
- 6-(1-Pyrrolidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
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- Inchi: 1S/C10H10F3N5/c11-10(12,13)9-15-14-7-3-4-8(16-18(7)9)17-5-1-2-6-17/h3-4H,1-2,5-6H2
- InChI Key: NJTBVMOKDUAAEH-UHFFFAOYSA-N
- SMILES: FC(C1=NN=C2C=CC(=NN21)N1CCCC1)(F)F
Computed Properties
- Exact Mass: 257.08882983g/mol
- Monoisotopic Mass: 257.08882983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 46.3Ų
6-(1-Pyrrolidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1342449-50mg |
6-(Pyrrolidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
338748-49-5 | 98% | 50mg |
¥1548.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1342449-100mg |
6-(Pyrrolidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
338748-49-5 | 98% | 100mg |
¥2373.00 | 2024-05-18 |
6-(1-Pyrrolidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 6-(1-Pyrrolidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
Comprehensive Overview of 6-(1-Pyrrolidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine (CAS No. 338748-49-5)
The compound 6-(1-Pyrrolidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine (CAS No. 338748-49-5) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This triazolopyridazine derivative combines a pyrrolidine ring and a trifluoromethyl group, which are known to enhance bioavailability and metabolic stability, making it a promising candidate for drug discovery.
Recent studies highlight the growing interest in triazolopyridazine scaffolds as kinase inhibitors, particularly in oncology and inflammation research. The presence of the trifluoromethyl group in 6-(1-Pyrrolidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is notable, as fluorinated compounds are increasingly sought after for their ability to improve binding affinity and pharmacokinetic properties. Researchers are exploring its potential in targeting protein-protein interactions (PPIs) and enzyme modulation, aligning with trends in precision medicine.
From a synthetic chemistry perspective, the CAS No. 338748-49-5 compound exemplifies modern strategies in heterocyclic synthesis. Its pyrrolidinyl substituent introduces conformational rigidity, while the triazolo[4,3-b]pyridazine core offers a versatile platform for further functionalization. This dual functionality has sparked discussions in academic forums about optimizing click chemistry and catalyzed cross-coupling reactions for analogous structures.
In agrochemical applications, derivatives of 6-(1-Pyrrolidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine are being investigated for their potential as pesticide intermediates. The trifluoromethyl moiety is particularly valued for its lipophilicity, which can enhance membrane penetration in target organisms. This aligns with the industry's shift toward sustainable crop protection solutions that minimize environmental impact.
The compound's physicochemical properties, such as logP and hydrogen bonding capacity, have been computationally modeled to predict its ADME (Absorption, Distribution, Metabolism, Excretion) profile. Such analyses are critical for medicinal chemists designing next-generation therapeutics. Notably, its molecular weight (279.23 g/mol) and polar surface area (45.5 Ų) suggest favorable blood-brain barrier permeability, a hot topic in neurological drug development.
Emerging patent literature reveals that CAS No. 338748-49-5 is being evaluated in combinatorial chemistry libraries for high-throughput screening. Its structural novelty positions it as a potential lead compound for addressing drug-resistant pathogens, a pressing global health challenge. Researchers are also examining its photophysical properties for applications in fluorescence-based assays.
Environmental scientists have begun assessing the biodegradation pathways of triazolopyridazine derivatives, given increasing regulatory focus on green chemistry principles. The pyrrolidine ring in 6-(1-Pyrrolidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine may undergo microbial transformation, a key consideration for environmental risk assessment.
In material science, the π-conjugated system of this compound has attracted interest for organic electronic applications. Its electron-withdrawing trifluoromethyl group could enable tuning of charge transport properties in semiconducting polymers, relevant to flexible electronics innovation.
Analytical challenges associated with CAS No. 338748-49-5 include developing robust HPLC methods for purity assessment, given its chromophoric heterocycle. Recent advances in UHPLC-MS have improved detection limits for such compounds in complex matrices, supporting quality control in GMP synthesis.
The compound's crystallographic data has been studied to understand its solid-state packing behavior, important for polymorph screening in pharmaceutical formulation. Computational molecular docking studies further suggest interactions with ATP-binding pockets, informing structure-activity relationship (SAR) optimization.
As the scientific community continues to explore 6-(1-Pyrrolidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine, its multifaceted applications underscore the convergence of medicinal chemistry, materials science, and sustainable technology. Future research directions may focus on structure-property relationships and scale-up synthesis methodologies to unlock its full potential.
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